Tulobuterol
Übersicht
Beschreibung
Tulobuterol ist ein lang wirkender Beta2-Adrenozeptor-Agonist, der hauptsächlich als Bronchodilatator zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird . Es wird in Japan als transdermales Pflaster unter dem Namen Hokunalin-Tape vermarktet . Die Verbindung ist bekannt für ihre Fähigkeit, die Atemwegsmuskulatur zu entspannen, was die Atmung für Patienten mit Atemwegserkrankungen erleichtert .
Wissenschaftliche Forschungsanwendungen
Tulobuterol has a wide range of scientific research applications. In medicine, it is used as a bronchodilator for the treatment of asthma and COPD . Its long-acting properties make it suitable for chronic management of these conditions . In chemistry, this compound serves as a model compound for studying beta2-adrenergic receptor agonists . It is also used in the development of transdermal drug delivery systems .
Wirkmechanismus
Target of Action
Tulobuterol primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making it a key target in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
As a long-acting Beta-2 adrenergic receptor agonist, this compound binds to these receptors and activates them . This activation leads to a cascade of biochemical events that result in the relaxation of smooth muscle in the airways, thereby facilitating easier breathing .
Biochemical Pathways
Upon activation of the Beta-2 adrenergic receptor, the primary biochemical pathway affected is the cyclic adenosine monophosphate (cAMP) pathway. The activation of this pathway leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its method of administration. When administered transdermally as a patch, this compound is steadily released over 24 hours . The serum concentration of this compound peaks in the early morning, which helps suppress the morning dip in pulmonary function . This steady release also prevents steep increases in plasma drug levels, reducing the risk of adverse events .
Result of Action
The primary result of this compound’s action is bronchodilation, which is the widening of the bronchi and bronchioles in the lungs . This bronchodilation facilitates easier breathing and is particularly beneficial in the management of conditions like asthma and COPD .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when the this compound patch is applied to the skin at bedtime, the serum concentration of this compound peaks in the early morning, effectively managing the morning dip in pulmonary function . This suggests that the timing of administration can significantly impact the drug’s efficacy.
Biochemische Analyse
Biochemical Properties
Tulobuterol functions as a selective beta2-adrenergic receptor agonist, which means it binds to and activates beta2-adrenergic receptors. These receptors are predominantly found in the smooth muscles of the airways, where this compound induces bronchodilation by relaxing the muscles . The interaction between this compound and beta2-adrenergic receptors involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This cascade ultimately results in the relaxation of bronchial smooth muscle.
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the respiratory system. By activating beta2-adrenergic receptors on airway smooth muscle cells, this compound promotes muscle relaxation and bronchodilation . Additionally, this compound influences cell signaling pathways by increasing cAMP levels, which can modulate gene expression and cellular metabolism . This modulation can lead to reduced inflammation and improved airway function in patients with asthma and COPD .
Molecular Mechanism
At the molecular level, this compound binds to beta2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP . The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various target proteins that mediate muscle relaxation and anti-inflammatory effects . This compound’s ability to increase cAMP levels is central to its therapeutic action in bronchodilation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors in its efficacy. Studies have shown that this compound maintains its bronchodilatory effects for extended periods, making it suitable for long-term management of respiratory conditions . The transdermal patch formulation of this compound provides a steady release of the drug over 24 hours, ensuring consistent therapeutic levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively induce bronchodilation without significant adverse effects . Higher doses can lead to toxic effects, including tachycardia and tremors . The therapeutic window of this compound is thus crucial in determining the appropriate dosage for clinical use.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The major metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of this compound are excreted mainly through the urine. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. This compound’s interaction with transport proteins, such as P-glycoprotein, can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The drug’s activity is dependent on its ability to reach these receptors and initiate the signaling cascade that leads to bronchodilation. Post-translational modifications of the receptors can also influence this compound’s efficacy .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Tulobuterol umfasst mehrere wichtige Schritte. Eine übliche Methode beginnt mit der Oxidation von 2'-Chlor-acetophenon unter Verwendung von Selendioxid, um o-Chlorphenylglyoxal zu erzeugen . Dieser Zwischenstoff wird dann mit tert-Butylamin zu einem Imin kondensiert, das anschließend mit Natriumborhydrid reduziert wird, um this compound zu ergeben . Eine andere Methode beinhaltet die Bromierung, Reduktion und Aminierung von 2-Chlor-acetophenon .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Verwendung von hochreinen Lösungsmitteln und Reagenzien, um sicherzustellen, dass das Endprodukt strengen pharmazeutischen Standards entspricht . Der Prozess umfasst typischerweise Schritte wie Kristallisation und Reinigung, um die gewünschte Reinheit und Stabilität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tulobuterol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . So ist beispielsweise die Oxidation von 2'-Chlor-acetophenon ein entscheidender Schritt in seiner Synthese .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Selendioxid zur Oxidation, tert-Butylamin zur Kondensation und Natriumborhydrid zur Reduktion . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das dann weiter gereinigt und für die pharmazeutische Verwendung verarbeitet wird .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Medizin wird es als Bronchodilatator zur Behandlung von Asthma und COPD eingesetzt . Seine lang anhaltende Wirkung macht es für die chronische Behandlung dieser Erkrankungen geeignet . In der Chemie dient this compound als Modellverbindung zur Untersuchung von Beta2-Adrenozeptor-Agonisten . Es wird auch bei der Entwicklung transdermaler Arzneimittelabgabesysteme eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Beta2-Adrenozeptoren bindet, die die Aktivierung der Adenylatcyclase über G-Proteine vermitteln . Diese Aktivierung führt zu einem Anstieg der zyklischen AMP-Spiegel, was zur Relaxation der glatten Atemwegsmuskulatur führt . Die bronchodilatatorischen Eigenschaften der Verbindung helfen, die Symptome von Asthma und COPD zu lindern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den ähnlichen Verbindungen zu Tulobuterol gehören andere Beta2-Adrenozeptor-Agonisten wie Salbutamol, Formoterol und Salmeterol . Diese Verbindungen wirken ebenfalls als Bronchodilatatoren und werden zur Behandlung von Atemwegserkrankungen eingesetzt .
Einzigartigkeit: Was this compound von anderen Verbindungen unterscheidet, ist seine lang anhaltende Wirkung und seine Verfügbarkeit als transdermales Pflaster . Diese Verabreichungsmethode sorgt für eine kontinuierliche Freisetzung des Arzneimittels über 24 Stunden, verbessert die Patientenadhärenz und reduziert das Risiko von unerwünschten Ereignissen, die mit schwankenden Arzneimittelspiegeln verbunden sind .
Biologische Aktivität
Tulobuterol, a potent beta-2 adrenergic agonist, is primarily utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity encompasses bronchodilation and anti-inflammatory effects, which are critical in alleviating symptoms associated with airway hyperreactivity and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. Additionally, recent studies have highlighted its anti-inflammatory properties, particularly through the modulation of inflammatory cytokines and signaling pathways.
Key Mechanisms:
- Bronchodilation : Activation of beta-2 receptors leads to smooth muscle relaxation.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in bronchial tissues .
- Syk/NF-κB Pathway Modulation : this compound down-regulates Syk and NF-κB signaling pathways, reducing inflammation in allergic asthma models .
Case Study Overview
A cohort study evaluated the efficacy of this compound transdermal patches combined with triple inhalation therapy in patients with stable COPD. The study involved 70 participants divided into two groups: one receiving this compound patches (TTD-TI cohort) and the other on triple inhalation therapy alone (TI cohort).
Table 1: Participant Demographics and Outcomes
Cohort | Mean Age (Years) | Female (%) | CCQ Score Change (Median) | CAT Score Change (Median) |
---|---|---|---|---|
TTD-TI | 63.4 | 31 | -0.6 (-2.8 to 0) | -2.3 (-5 to 0) |
TI | 65.7 | 20 | 0 | 0 |
The results indicated a statistically significant improvement in both CCQ and CAT scores for the TTD-TI cohort compared to the TI cohort (p<0.001), suggesting enhanced quality of life and symptom control with this compound treatment .
Inflammatory Response Modulation
Research has shown that this compound significantly reduces inflammatory cell infiltration in lung tissues. In a controlled study using an allergic asthma model, treatment with this compound patches resulted in:
- Reduction of Total Leukocytes : Significant decrease in total leukocyte counts in bronchoalveolar lavage fluid (BALF) compared to control groups .
- Cytokine Levels : Decreased levels of IL-1β, TNF-α, IL-6, CCL-11, and IL-4 were observed post-treatment, indicating a reduction in inflammatory mediators .
Table 2: Cytokine Levels Pre- and Post-Treatment
Cytokine | Control Group (pg/ml) | Model Group (pg/ml) | TTD Group (pg/ml) |
---|---|---|---|
IL-1β | 10 | 50 | 20 |
TNF-α | 5 | 30 | 10 |
IL-6 | 15 | 45 | 25 |
CCL-11 | 8 | 40 | 15 |
IL-4 | 12 | 35 | 18 |
Safety Profile
This compound has been reported to have a favorable safety profile. In clinical trials assessing its transdermal delivery system, only a small percentage of participants experienced local irritation at the application site (5.7%) without significant adverse effects reported .
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYLAVBNPACJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56776-01-3 (hydrochloride) | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048457 | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41570-61-0 | |
Record name | (±)-Tulobuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tulobuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12248 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41570-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TULOBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.